(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
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Overview
Description
The compound “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Scientific Research Applications
Anti-mycobacterial Chemotypes
The compound with a similar thiadiazole and piperazine structure has been identified as promising anti-mycobacterial chemotypes. Research indicates that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a closely related scaffold, exhibit significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. This activity is highlighted by several compounds displaying low micromolar minimum inhibitory concentrations (MICs) and low cytotoxicity, making them potent candidates for further therapeutic index evaluations and development into anti-tuberculosis drugs (Pancholia et al., 2016).
Antiviral and Antitumoral Properties
A series of derivatives structurally related to the queried compound have shown both antiviral and antitumoral activities. Subtle structural variations on the phenyl moiety have allowed tuning of biological properties towards either antiviral or antitumoral activity. Mode-of-action studies revealed that antitumoral activity was due to inhibition of tubulin polymerization, suggesting a potential pathway through which these compounds exert their effects (Jilloju et al., 2021).
Antimicrobial Activity
Compounds bearing the thiadiazole and piperazine moieties have exhibited variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests the potential for these compounds to be developed into antimicrobial agents with specificity towards certain microbial species, pending further investigation and optimization (Patel et al., 2011).
Antioxidant Potential
A new class of thiadiazole compounds, incorporating Schiff base and Mannich base with N-methyl piperazine moiety, showed significant antioxidant activity. These findings indicate the potential for therapeutic application in conditions where oxidative stress plays a pivotal role, highlighting the versatility of this chemical scaffold in developing novel therapeutic agents (Gharu, 2014).
Antibacterial and Antifungal Agents
Novel derivatives, including (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone, have been synthesized and characterized for their antibacterial and antifungal activities. These compounds demonstrated good activity against a range of bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents (Sanjeeva et al., 2022).
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
It’s known that thiadiazole derivatives can disrupt processes related to dna replication, which permits them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
Thiadiazole derivatives are known to have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It’s known that thiadiazole derivatives can display anticancer activities in various in vitro and in vivo models .
Action Environment
It’s known that the efficacy of thiadiazole derivatives can be influenced by the substituent on the compounds .
Properties
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4OS/c1-10-19-13(24-20-10)14(23)22-7-5-21(6-8-22)12-4-2-3-11(9-12)15(16,17)18/h2-4,9H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUWGURIWQWNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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